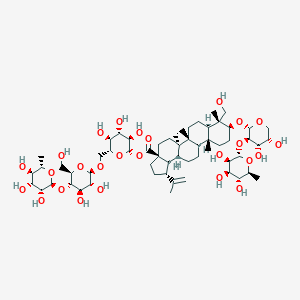
N-Bsmoc-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
N-Bsmoc-L-methionine can be synthesized through several synthetic routes. One common method involves the reaction of L-methionine with 1,1-dioxobenzo[b]thiophen-2-ylmethyl N-succinimidyl carbonate in the presence of triethylamine in a mixture of water and acetonitrile. The reaction is carried out at ambient temperature with a pH of 8.5-9 for approximately 0.75 hours . This method yields this compound with a yield of around 58% .
Chemical Reactions Analysis
N-Bsmoc-L-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides and sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the Bsmoc group.
Hydrolysis: The ester linkage in the Bsmoc group can be hydrolyzed under acidic or basic conditions to release L-methionine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, nucleophiles like amines for substitution, and acids or bases for hydrolysis. The major products formed from these reactions include sulfoxides, sulfones, and free L-methionine .
Scientific Research Applications
N-Bsmoc-L-methionine has several scientific research applications:
Proteomics: It is used as a biochemical reagent in the study of protein structures and functions.
Biological Studies: The compound is used in the synthesis of peptides and proteins for biological research.
Medical Research: It is employed in the development of therapeutic agents and in the study of metabolic pathways involving methionine.
Industrial Applications: This compound is used in the production of various biochemical products and as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Bsmoc-L-methionine involves its role as a protected form of L-methionine. The Bsmoc group protects the amino acid from unwanted reactions during peptide synthesis. Once the desired peptide is synthesized, the Bsmoc group can be removed under specific conditions to release the free L-methionine . This protection mechanism allows for the selective incorporation of methionine into peptides and proteins without interference from other reactive groups .
Comparison with Similar Compounds
N-Bsmoc-L-methionine can be compared with other protected forms of methionine, such as N-Fmoc-L-methionine and N-Boc-L-methionine. These compounds also serve as protected forms of methionine used in peptide synthesis. this compound is unique due to the presence of the Bsmoc group, which offers different protection and deprotection conditions compared to Fmoc and Boc groups .
Similar compounds include:
- N-Fmoc-L-methionine
- N-Boc-L-methionine
- N-Cbz-L-methionine
Each of these compounds has its own unique set of properties and applications, making them suitable for different synthetic and research purposes .
Properties
IUPAC Name |
(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S2/c1-23-7-6-12(14(17)18)16-15(19)22-9-11-8-10-4-2-3-5-13(10)24(11,20)21/h2-5,8,12H,6-7,9H2,1H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUIRQRLLHQRDV-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428830 |
Source


|
| Record name | N-Bsmoc-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197245-29-7 |
Source


|
| Record name | N-Bsmoc-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Hydroxy-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B176458.png)

![Furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B176467.png)






![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B176481.png)




